卡利斯特金 B5

描述

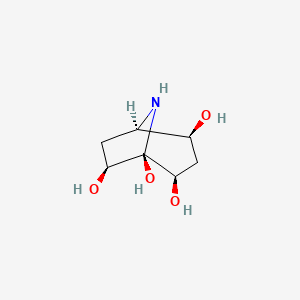

Calystegine B5 is a tropane alkaloid.

科学研究应用

人类脂肪来源间充质干细胞 (ASCs) 代谢活性改善

卡利斯特金 B5 已被发现可以在高血糖条件下改善人类 ASCs 的代谢活性 . 它可减少氧化应激和内质网应激,抑制炎症,并促进 AKT/PI3K/mTOR 信号通路 . 这导致高血糖细胞存活率增加,并显着减少氧化应激、线粒体动力学障碍和内质网应激 .

抗炎作用

This compound 已证明具有抗炎作用。 它可以有效地预防高血糖介导的炎症反应,如 HuASCs 细胞中促炎和抗炎反应的调节所证明的那样 .

抗氧化防御改善

This compound 可改善内源性细胞抗氧化防御。 观察到它可以减少氧化应激并促进高血糖细胞的存活 .

减少细胞凋亡

This compound 可减少高血糖细胞的凋亡。 由于卡利斯特金的应用,ASCs 抗氧化保护的增强在高血糖过程中具有双重有益作用,包括抗炎作用以及内质网应激缓解 .

神经退行性疾病的治疗

This compound,也称为虎皮苷或热带皮苷,可用于治疗诸如帕金森氏症等神经退行性疾病 .

代谢综合征的治疗

This compound 具有强烈的糖苷酶抑制活性,可用于治疗代谢综合征 .

高效生物制造

研究证明了this compound 的高效生物制造。 这丰富了对 BAHD-AT 亚细胞定位和催化机制的理解,并最终实现了虎皮苷的高效生物制造,虎皮苷是一种治疗神经退行性疾病的药物 .

作用机制

Target of Action

Calystegine B5 primarily targets human lysosomal β-glucocerebrosidase . This enzyme plays a crucial role in the metabolism of glucocerebrosides, which are important components of cell membranes.

Mode of Action

Calystegine B5 acts as a potent competitive inhibitor of human lysosomal β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of β-glucocerebrosidase by Calystegine B5 affects the metabolism of glucocerebrosides, leading to a reduction in the breakdown of these compounds . Additionally, Calystegine B5 has been shown to reduce oxidative and ER stress, inflammation, and promote the AKT/PI3K/mTOR pathway .

Pharmacokinetics

Like other tropane alkaloids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of β-glucocerebrosidase by Calystegine B5 can lead to the accumulation of glucocerebrosides in cells, potentially causing lysosomal storage toxicity . Calystegine b5 has also been shown to improve the metabolic activity of human adipose-derived stromal stem cells under hyperglycemic conditions .

Action Environment

The action of Calystegine B5 can be influenced by various environmental factors. For example, the presence of other compounds in the diet can affect the absorption and metabolism of Calystegine B5 . Additionally, the pH and temperature of the environment can influence the stability and efficacy of Calystegine B5 .

生化分析

Biochemical Properties

Calystegine B5 plays a significant role in biochemical reactions, particularly as an inhibitor of glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. By inhibiting these enzymes, Calystegine B5 can interfere with carbohydrate metabolism, leading to various biological effects. The compound interacts with several enzymes, including α-glucosidase and β-glucosidase, by binding to their active sites and preventing substrate access .

Cellular Effects

Calystegine B5 has been shown to influence various cellular processes. In human adipose-derived stromal stem cells, Calystegine B5 improves metabolic activity under hyperglycemic conditions by reducing oxidative and endoplasmic reticulum stress, inflammation, and promoting the AKT/PI3K/mTOR pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for managing metabolic disorders such as diabetes mellitus .

Molecular Mechanism

The molecular mechanism of Calystegine B5 involves its interaction with glycosidases, leading to enzyme inhibition. This inhibition results in the accumulation of unmetabolized carbohydrates, which can affect various cellular functions. Additionally, Calystegine B5 has been shown to modulate the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and metabolism . The compound’s ability to reduce oxidative and endoplasmic reticulum stress further contributes to its protective effects on cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calystegine B5 have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Calystegine B5 can maintain its activity over extended periods, providing sustained benefits in reducing oxidative stress and inflammation

Dosage Effects in Animal Models

The effects of Calystegine B5 vary with different dosages in animal models. At lower doses, the compound has been shown to provide beneficial effects, such as improved metabolic activity and reduced inflammation . At higher doses, Calystegine B5 may exhibit toxic or adverse effects, including potential lysosomal storage toxicity due to the inhibition of glycosidases . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Calystegine B5 is involved in several metabolic pathways, primarily related to carbohydrate metabolism. The compound interacts with enzymes such as α-glucosidase and β-glucosidase, inhibiting their activity and affecting the breakdown of carbohydrates . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Calystegine B5 is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical processes.

Subcellular Localization

Calystegine B5 has been found to localize within specific subcellular compartments, such as mitochondria . This localization is facilitated by targeting signals or post-translational modifications that direct the compound to these compartments. The subcellular localization of Calystegine B5 can significantly impact its activity and function, particularly in modulating oxidative stress and metabolic pathways .

属性

IUPAC Name |

(1R,2R,4S,5R,7S)-8-azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c9-4-2-6(11)7(12)5(10)1-3(4)8-7/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTRTWALNSXKOG-VOQCIKJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(C(C1O)(N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C[C@H]([C@]([C@H]1O)(N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201198343 | |

| Record name | (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197565-91-6 | |

| Record name | (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197565-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine B5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197565916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

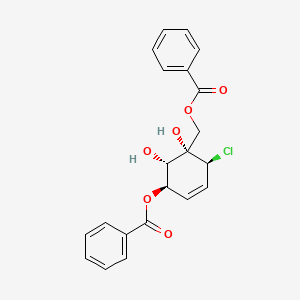

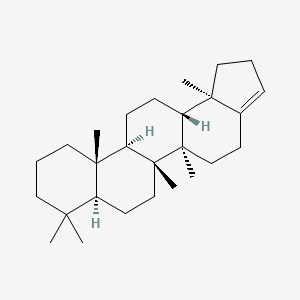

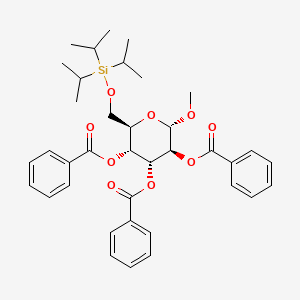

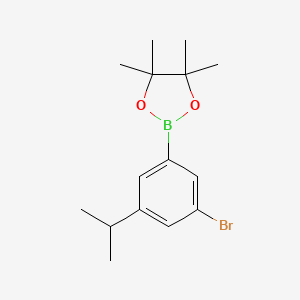

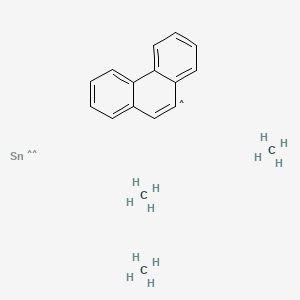

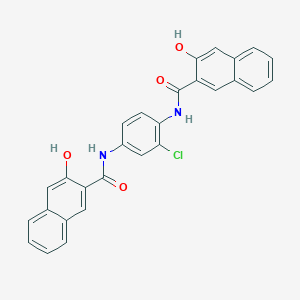

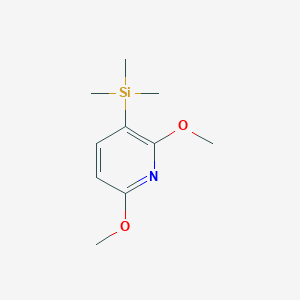

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)

![(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B1494771.png)

![3-[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]-2-cyano-4-(2,6-ditert-butyl-4-methylcyclohexyl)oxy-4-oxobutanoic acid](/img/structure/B1494779.png)

![(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1494787.png)

![2,4-dichloro-1-[(Z)-2-chloro-1-(ethoxy-methoxy-oxidophosphaniumyl)oxyethenyl]benzene](/img/structure/B1494800.png)

![9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one](/img/structure/B1494804.png)